1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors in the body, including serotonin and dopamine receptors .
Mode of Action
It is plausible that it interacts with its targets by binding to the active sites of these receptors, thereby modulating their function .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form 4-fluorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve the use of solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.
Medicine: The compound has been explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In the industrial sector, the compound can be utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their biological activities and applications.
1,2,3-Thiadiazole derivatives: These isomeric compounds have a different arrangement of nitrogen and sulfur atoms in the ring, which can result in distinct chemical and biological properties.
1,2,5-Thiadiazole derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKLBOWGASRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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